Cas no 63105-60-2 (methyl 2,3-dichloro-6-nitrobenzoate)

Methyl 2,3-dichloro-6-nitrobenzoate is a benzoate ester derivative characterized by the presence of two chlorine substituents and a nitro group on the aromatic ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of agrochemicals and pharmaceuticals. Its key advantages include high reactivity due to the electron-withdrawing effects of the nitro and chloro groups, which facilitate further functionalization. The ester moiety enhances solubility in organic solvents, making it suitable for diverse reaction conditions. The compound’s structural features also contribute to its utility in constructing complex heterocyclic frameworks. Careful handling is advised due to its potential sensitivity to hydrolysis and thermal decomposition.
methyl 2,3-dichloro-6-nitrobenzoate structure
63105-60-2 structure
Product Name:methyl 2,3-dichloro-6-nitrobenzoate
CAS No:63105-60-2
MF:C8H5Cl2NO4
MW:250.035600423813
CID:958708
PubChem ID:113011
Update Time:2025-05-22

methyl 2,3-dichloro-6-nitrobenzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 2,3-dichloro-6-nitrobenzoate
    • Benzoic acid, 2,3-dichloro-6-nitro-, methyl ester
    • DTXSID0069672
    • SCHEMBL5635837
    • 63105-60-2
    • DB-308215
    • NS00035300
    • methyl-2,3-dichloro-6-nitrobenzoate
    • EINECS 263-860-8
    • Inchi: 1S/C8H5Cl2NO4/c1-15-8(12)6-5(11(13)14)3-2-4(9)7(6)10/h2-3H,1H3
    • InChI Key: XWTXRZUNNXJKKF-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1C(=O)OC)[N+](=O)[O-])Cl

Computed Properties

  • Exact Mass: 248.95965
  • Monoisotopic Mass: 248.9595630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 268
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 72.1Ų

Experimental Properties

  • PSA: 69.44

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Additional information on methyl 2,3-dichloro-6-nitrobenzoate

Methyl 2,3-Dichloro-6-Nitrobenzoate (CAS No. 63105-60-2): A Comprehensive Overview

Methyl 2,3-dichloro-6-nitrobenzoate, also known by its CAS registry number 63105-60-2, is a synthetic organic compound with a unique chemical structure that has garnered significant attention in various scientific and industrial applications. This compound belongs to the class of benzoic acid esters, characterized by the presence of a nitro group and two chlorine atoms attached to the benzene ring. The methyl ester group further enhances its chemical properties, making it a versatile molecule with potential applications in fields such as pharmaceuticals, agrochemicals, and materials science.

The molecular formula of methyl 2,3-dichloro-6-nitrobenzoate is C8H5Cl2NO4, with a molecular weight of approximately 248.09 g/mol. Its structure consists of a benzene ring substituted with a nitro group at the 6-position, two chlorine atoms at the 2 and 3 positions, and a methyl ester group at the carboxylic acid position. This substitution pattern imparts unique electronic and steric properties to the molecule, which are critical for its reactivity and functionality.

Recent studies have highlighted the potential of methyl 2,3-dichloro-6-nitrobenzoate as an intermediate in the synthesis of bioactive compounds. For instance, researchers have explored its role in the development of novel anti-inflammatory agents. The nitro group in the molecule is known to exhibit anti-inflammatory activity by modulating cyclooxygenase (COX) enzymes, which are key players in inflammation pathways. Additionally, the chlorine atoms at positions 2 and 3 enhance the molecule's stability and bioavailability, making it an attractive candidate for drug design.

In the field of agrochemistry, methyl 2,3-dichloro-6-nitrobenzoate has been investigated as a potential precursor for herbicides and fungicides. Its ability to inhibit key enzymatic pathways in plant pathogens makes it a promising candidate for agricultural applications. Recent advancements in green chemistry have also led to the exploration of more sustainable synthesis methods for this compound, reducing its environmental footprint while maintaining its efficacy.

The synthesis of methyl 2,3-dichloro-6-nitrobenzoate typically involves multi-step reactions starting from benzoic acid derivatives. One common approach includes nitration followed by chlorination and esterification. The choice of reagents and reaction conditions plays a crucial role in achieving high yields and purity. For example, nitration is often carried out using mixed acids (HNO3/H2SO4) under controlled temperature conditions to ensure selective substitution at the desired positions on the benzene ring.

From a materials science perspective, methyl 2,3-dichloro-6-nitrobenzoate has shown potential as a building block for advanced materials such as polymers and dyes. Its aromatic structure and functional groups provide opportunities for cross-linking and conjugation, which are essential properties for high-performance materials. Recent research has focused on incorporating this compound into polymeric matrices to enhance their thermal stability and mechanical properties.

In terms of environmental impact, studies have been conducted to assess the biodegradability and toxicity of methyl 2,3-dichloro-6-nitrobenzoate. Results indicate that under aerobic conditions, the compound undergoes gradual degradation via microbial action; however, its persistence in aquatic environments remains a concern. Regulatory agencies are increasingly emphasizing the need for eco-friendly alternatives or improved waste management practices to mitigate its environmental impact.

The commercial availability of methyl 2,3-dichloro-6-nitrobenzoate has expanded due to its diverse applications across industries. Suppliers specializing in fine chemicals offer this compound in various purities and quantities to meet specific customer requirements. Quality control measures such as chromatographic analysis ensure that the product meets stringent purity standards before being dispatched.

In conclusion, methyl 2,3-dichloro-6-nitrobenzoate (CAS No. 63105-60-2) is a versatile compound with significant potential across multiple domains. Its unique chemical structure enables it to serve as an intermediate in drug discovery, an agrochemical precursor, and a building block for advanced materials. As research continues to uncover new applications and improve synthesis methods, this compound is poised to play an even greater role in shaping future innovations across various industries.

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